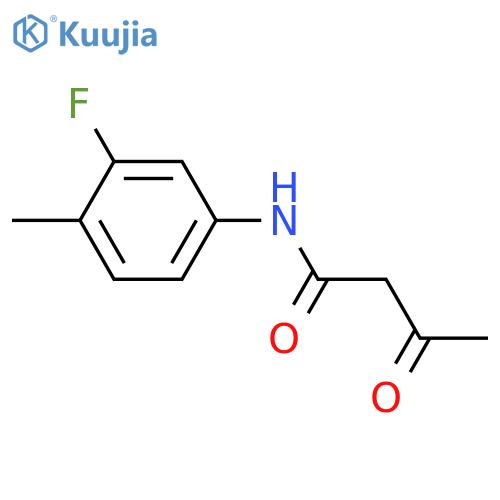

Cas no 1016521-35-9 (N-(3-fluoro-4-methylphenyl)-3-oxobutanamide)

1016521-35-9 structure

商品名:N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

CAS番号:1016521-35-9

MF:C11H12FNO2

メガワット:209.216886520386

CID:4566826

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide

- N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide (ACI)

- N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

-

- インチ: 1S/C11H12FNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)

- InChIKey: IVTGLADPDUNMET-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C)=O)NC1C=C(F)C(C)=CC=1

計算された属性

- せいみつぶんしりょう: 209.085207g/mol

- どういたいしつりょう: 209.085207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 209.22g/mol

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 46.2Ų

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F594438-50mg |

N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide |

1016521-35-9 | 50mg |

$ 135.00 | 2022-06-04 | ||

| TRC | F594438-5mg |

N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide |

1016521-35-9 | 5mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F594438-10mg |

N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide |

1016521-35-9 | 10mg |

$ 65.00 | 2022-06-04 |

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1016521-35-9 (N-(3-fluoro-4-methylphenyl)-3-oxobutanamide) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 55290-64-7(Dimethipin)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬